![molecular formula C7H9N3S B12918236 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine CAS No. 112230-26-9](/img/structure/B12918236.png)
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thiopyrano[3,2-d]pyrimidines. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyrimidine with a thiol compound under acidic conditions to form the thiopyrano ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes such as phosphodiesterases.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: This compound is similar in structure but contains additional oxygen atoms, which can affect its chemical properties and biological activity.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Another related compound with a morpholino group, which can influence its pharmacological profile.
Uniqueness
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
112230-26-9 |
|---|---|
Formule moléculaire |
C7H9N3S |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10) |
Clé InChI |
KUGIITZFWSHTAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NC=N2)N)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
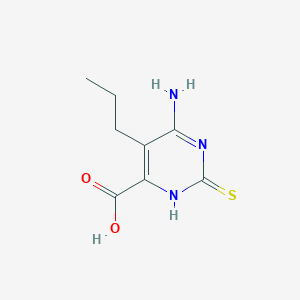
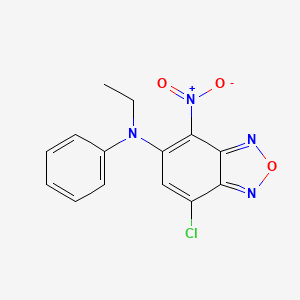
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)


![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
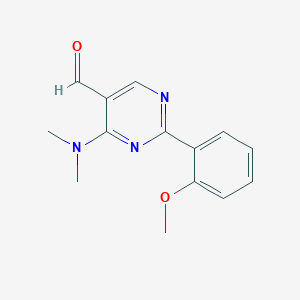
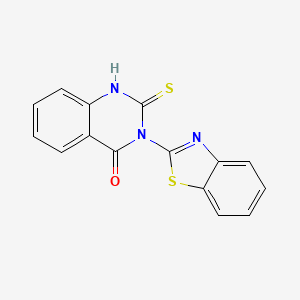
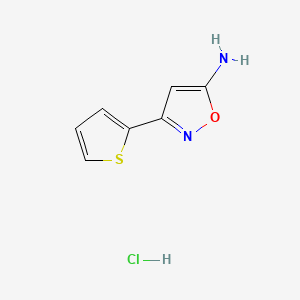
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
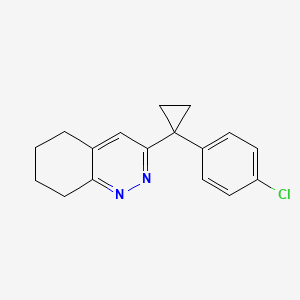
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
